molecular formula C18H16N6 B2512114 N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251609-64-9

N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2512114
CAS No.: 1251609-64-9
M. Wt: 316.368
InChI Key: YNGMGKBYKQGRIZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a useful research compound. Its molecular formula is C18H16N6 and its molecular weight is 316.368. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological activities of compounds within the same family as N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. For example, Lim, Dolzhenko, and Dolzhenko (2014) developed a new practical synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some of the prepared compounds as CGRP receptor antagonists, highlighting their potential in treating migraines or other related conditions (Lim, Dolzhenko, & Dolzhenko, 2014).

Reactivity and Derivative Synthesis

The reactivity of related compounds has been extensively studied, providing a foundation for synthesizing new derivatives with potential biological activities. Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, laying the groundwork for the development of new compounds with varied biological activities (Mironovich & Shcherbinin, 2014).

Anticancer Activity

A significant area of research involves the evaluation of anticancer activities of related compounds. Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, demonstrating the potential therapeutic applications of such compounds (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial activity of pyrazolo and triazine derivatives has also been a focus, indicating their potential use in developing new antimicrobial agents. Sharma, Ghabbour, Khan, Torre, Albericio, and El‐Faham (2017) synthesized a new series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activities, suggesting their utility in combating various microbial infections (Sharma et al., 2017).

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a complex organic compound that belongs to the class of triazines and tetrazines . These classes of compounds are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

It is known that triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

It is known that triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

It is known that several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, have shown significant activity against different tumor cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

It is known that the absence of weak bonds except for the aromatic group and the c=n linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (hae) which leads to great practical applications . This suggests that this compound could potentially have similar properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-12-8-9-16(13(2)10-12)20-17-15-11-19-24(18(15)22-23-21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGMGKBYKQGRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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